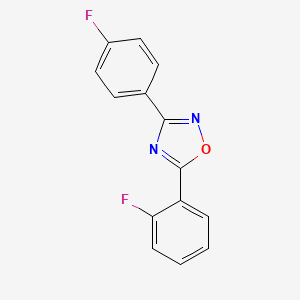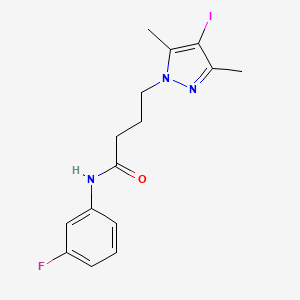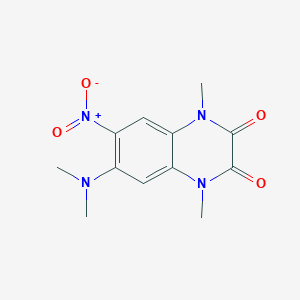![molecular formula C22H20FN3O3 B11484782 6-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484782.png)
6-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrrolopyrimidine core.
- Its chemical formula is C22H19N3O2F .
- The compound features a 4-fluorobenzyl group, a 4-methoxyphenyl group, and three methyl substituents.
- It exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the condensation of appropriate precursors to form the pyrrolopyrimidine ring system.
- The fluorobenzyl and methoxyphenyl substituents can be introduced via suitable reactions.
- Reaction Conditions :
- Specific reaction conditions depend on the chosen synthetic pathway.
- Commonly used reagents include boronic acids, amines, and various coupling agents.
- Industrial Production :
- Industrial-scale synthesis typically involves efficient and scalable methods to access this compound.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- For oxidation, reagents like potassium permanganate or hydrogen peroxide may be employed.
- Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride).
- Substitution reactions may involve nucleophilic aromatic substitution.
- Major Products :
- Oxidation may lead to the formation of corresponding ketones or carboxylic acids.
- Reduction could yield the corresponding amines.
- Substitution reactions may result in various derivatives.
Scientific Research Applications
- Chemistry :
- The compound serves as a versatile building block for designing novel molecules.
- Researchers explore its reactivity and use it in synthetic strategies.
- Biology and Medicine :
- Investigations focus on its potential as a drug candidate.
- Bioactivity assays assess its effects on cellular processes.
- Industry :
- Companies may explore its applications in materials science or agrochemicals.
Mechanism of Action
- Targets and Pathways :
- The compound likely interacts with specific receptors or enzymes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness :
- Its specific combination of substituents makes it distinct.
- Unlike other pyrrolopyrimidines, this compound has both a fluorobenzyl and a methoxyphenyl group.
- Similar Compounds :
- Related compounds include other pyrrolopyrimidines with different substituents.
Properties
Molecular Formula |
C22H20FN3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20FN3O3/c1-24-18-13-26(12-14-4-8-16(23)9-5-14)20(15-6-10-17(29-3)11-7-15)19(18)21(27)25(2)22(24)28/h4-11,13H,12H2,1-3H3 |
InChI Key |
ULOJQOIQJQKPIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484699.png)
![Ethyl 2-[(3-chlorophenyl)amino]-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11484714.png)

![4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11484722.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11484736.png)
![4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11484743.png)
![2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11484744.png)
![methyl 2-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11484755.png)

![13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11484770.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11484771.png)
![3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide](/img/structure/B11484773.png)

![4-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11484781.png)
